molecular formula C10H14ClN3O B2686145 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide CAS No. 1250140-49-8

6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide

Cat. No.: B2686145
CAS No.: 1250140-49-8
M. Wt: 227.69
InChI Key: BJRVYTVCVBUTRB-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide (CAS 1250140-49-8) is a high-purity chemical compound supplied at a minimum of 97% purity. This carboxamide derivative features a pyridazine heterocycle, a scaffold of significant interest in medicinal and agrochemical research due to its distinct physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are favorable for molecular recognition and target binding . This compound is structurally categorized as a pyridazine carboxamide, a class known for its relevance in the discovery of novel bioactive agents. Specifically, carboxamide compounds bearing heterocyclic rings like pyridazine and pyridine have demonstrated notable utility as Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a key class of fungicides that disrupt the fungal mitochondrial respiratory chain, and research into novel pyridine carboxamides has shown promising in vitro and in vivo antifungal activity against pathogens such as Botrytis cinerea . The structural motif of this compound makes it a valuable intermediate or candidate for research aimed at developing new agrochemicals with potential antifungal properties . Furthermore, beyond agrochemical applications, the pyridazine ring is increasingly explored in pharmaceutical discovery for its favorable drug-like properties and is found in recently approved therapeutics, highlighting its potential in designing new molecular entities . This product is intended for research and development purposes only by technically qualified personnel. It is explicitly not intended for use in foods, cosmetics, drugs (human or veterinary), biocides, pesticides, or consumer products of any kind. All batches are backed with full quality assurance documentation, including a available Certificate of Analysis (COA). For laboratory use only. Not for drug, household, or other uses.

Properties

IUPAC Name

6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-10(2,3)6-12-9(15)7-4-5-8(11)14-13-7/h4-5H,6H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRVYTVCVBUTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2,2-dimethylpropylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds similar to 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide exhibit significant antimicrobial properties. The mechanism often involves the formation of reactive intermediates that interact with cellular components, potentially leading to cell death in pathogenic organisms.
  • Anticancer Potential : Studies have shown that this compound can inhibit specific cancer cell lines. The interaction of the chloro group with cellular receptors may enhance its anticancer efficacy by disrupting critical signaling pathways involved in cell proliferation .
  • Inflammatory Diseases : There is evidence suggesting that derivatives of this compound can modulate immune responses, making them potential candidates for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis . The modulation of interleukin pathways (IL-12 and IL-23) has been noted as a significant therapeutic target .

Agrochemicals

The compound's chemical properties make it suitable for use in developing agrochemical formulations aimed at pest control. Its efficacy against specific pests could be attributed to its ability to interfere with biological processes at the cellular level.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro assays demonstrated that this compound inhibited the growth of cancer cell lines by inducing apoptosis. The study highlighted the role of the chloro group in enhancing cytotoxicity against specific tumor types, paving the way for further development as an anticancer drug .

Case Study 3: Modulation of Immune Response

Research focused on the modulation of IL-12 and IL-23 pathways showed promising results in animal models of autoimmune diseases. Treatment with this compound resulted in reduced inflammation markers and improved clinical outcomes .

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Carboxamides

Compound 11k : 6-(Butylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide
  • Molecular Formula : C₁₇H₂₄F₃N₄O₂
  • Key Features: 5-Trifluoromethyl group: Enhances metabolic stability and lipophilicity compared to the chloro substituent in the target compound. Tetrahydro-2H-pyran-4-ylmethyl group: Increases steric bulk and may influence solubility.
  • Synthesis : Reported in 48% yield, with NMR data confirming structural integrity .
Compound 11l : 6-((Cyclopropylmethyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide
  • Molecular Formula : C₁₈H₂₄F₃N₄O₂
  • Similar trifluoromethyl and tetrahydro-2H-pyran-4-ylmethyl groups as in 11k.
  • Synthesis : Lower yield (38%) compared to 11k, possibly due to steric challenges during cyclopropane incorporation .

Comparison with Target Compound :

  • Chloro vs. Trifluoromethyl : The chloro group in the target compound is less electron-withdrawing than trifluoromethyl, which may reduce electrophilic reactivity but improve safety profiles.
  • Neopentyl vs.

Pyridine-Based Carboxamide Analog

6-Chloro-N-(2,2-dimethylpropyl)pyridine-3-carboxamide (CAS RN 585544-20-3)
  • Molecular Formula : C₁₁H₁₄ClN₂O
  • Key Differences: Pyridine vs. Pyridazine Core: Pyridine contains one nitrogen atom, while pyridazine has two adjacent nitrogens. Pharmaceutical Use: Both compounds are under EU evaluation for cancer drug production, but the pyridine analog lacks the pyridazine ring’s unique electronic properties .

Other Amide Derivatives

2-Amino-3,5-dinitrobenzamide
  • Molecular Formula : C₇H₆N₄O₅
  • Key Features: Nitro Groups: Strong electron-withdrawing effects increase reactivity but may raise toxicity concerns.
  • Status : Also discontinued by CymitQuimica, highlighting challenges in balancing reactivity and safety in amide-based drug candidates .

Data Tables

Research Findings and Implications

  • Anticancer Potential: Pyridazine derivatives like 11k and 11l demonstrate the importance of trifluoromethyl and aminoalkyl substituents in enhancing bioactivity, though the target compound’s neopentyl group may offer a unique pharmacokinetic profile .
  • Regulatory Status : The target compound’s ongoing EU evaluation contrasts with its discontinued commercial status, suggesting unresolved synthesis or efficacy challenges .
  • Structural Optimization : Replacing pyridazine with pyridine reduces nitrogen content, which may simplify synthesis but compromise target engagement in enzyme inhibition .

Biological Activity

6-Chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pyridazine derivatives, which are known for their diverse pharmacological properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₁H₁₄ClN₃O
  • Molecular Weight : 241.7 g/mol
  • Melting Point : Specific melting point data is not widely available; however, similar derivatives typically exhibit moderate thermal stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, particularly in pathways associated with inflammation and pain modulation. The compound appears to inhibit certain enzymes involved in inflammatory processes, thereby reducing symptoms associated with inflammatory diseases.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways related to inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes that play pivotal roles in metabolic processes. For example, it may act as a competitive inhibitor for certain kinases and phosphatases involved in cellular signaling pathways, which could be beneficial in treating cancers or metabolic disorders .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated inhibition of COX enzymes and reduced cytokine production in vitro.
Study 2Antifungal activityShowed potential antifungal properties against B. cinerea, with IC50 values comparable to established fungicides like thifluzamide .
Study 3Enzyme inhibitionIdentified as a competitive inhibitor for various kinases; potential applications in cancer therapy .

Safety and Toxicity

While the biological activities of this compound are promising, comprehensive toxicity studies are necessary to evaluate its safety profile. Preliminary data suggest that structural analogs do not exhibit significant cytotoxicity at therapeutic concentrations; however, further studies are required to confirm these findings specifically for this compound.

Q & A

Q. What are the common synthetic routes for 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation or substitution reactions. For example, similar pyridazine derivatives are synthesized via cyclocondensation of halogenated precursors with amines under reflux in polar aprotic solvents like 1,2-dimethoxyethane ( ). Functionalization of the pyridazine core often employs nucleophilic aromatic substitution (SNAr) at the chlorine position using alkylamines. Reaction temperature (e.g., 80–120°C), solvent polarity, and catalyst choice (e.g., CuI for Ullmann-type couplings) critically affect regioselectivity and yield. Microwave-assisted synthesis can reduce reaction times and improve efficiency ( ).

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated for analogous compounds like 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, where bond lengths and angles were resolved with an R factor of 0.039 ().
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects; the deshielded pyridazine protons (δ 8.5–9.0 ppm) and tert-butyl group (δ 1.3–1.5 ppm) are diagnostic.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., M.W. ~268 g/mol for this compound) and fragmentation patterns ().

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines quantum mechanics (QM) with machine learning to prioritize experimental conditions, reducing trial-and-error cycles ( ). Computational models can also predict sites for electrophilic substitution (e.g., C-3 vs. C-6 positions) based on electron density maps.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validation using complementary techniques is critical:
  • IR vs. NMR : Discrepancies in carbonyl stretching (IR) and carboxamide proton signals (NMR) may indicate tautomerism or solvent effects.
  • X-ray vs. MS : If MS suggests impurities (e.g., isotopic peaks for chlorine), single-crystal X-ray diffraction can confirm purity and connectivity ().
  • Dynamic NMR : Variable-temperature NMR can detect conformational flexibility or rotameric equilibria (e.g., tert-butyl group rotation).

Q. How does the tert-butyl group influence the compound’s stability and derivatization potential?

  • Methodological Answer : The bulky 2,2-dimethylpropyl (pivaloyl) group sterically hinders nucleophilic attack at the carboxamide nitrogen, enhancing thermal stability. However, it may complicate further functionalization. Strategies to overcome this include:
  • Protecting group alternatives : Use of Boc (tert-butoxycarbonyl) for temporary protection during multi-step syntheses.
  • Metal catalysis : Pd-mediated cross-couplings (e.g., Buchwald-Hartwig) to introduce aryl/heteroaryl groups at the pyridazine core ().

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for pyridazine analogs (e.g., HD-8810 in ):
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for powder handling.
  • Waste disposal : Halogenated waste containers for chlorine-containing byproducts.
  • Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination.

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